
3-(3-(Dimethylamino)propyl)-5-isopropyl-2-thiohydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Dimethylamino)propyl)-5-isopropyl-2-thiohydantoin is a chemical compound with a unique structure that includes a dimethylamino group, an isopropyl group, and a thiohydantoin core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-5-isopropyl-2-thiohydantoin typically involves the reaction of dimethylaminopropylamine with isopropyl isothiocyanate, followed by cyclization to form the thiohydantoin ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Dimethylamino)propyl)-5-isopropyl-2-thiohydantoin can undergo various chemical reactions, including:
Oxidation: The thiohydantoin ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the thiohydantoin ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the dimethylamino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(3-(Dimethylamino)propyl)-5-isopropyl-2-thiohydantoin has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-isopropyl-2-thiohydantoin involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with proteins, while the thiohydantoin ring can interact with enzyme active sites. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaminopropylamine: A related compound with similar reactivity but lacking the thiohydantoin ring.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used in peptide synthesis and protein crosslinking.
N,N’-Bis(3-(dimethylamino)propyl)perylene-3,4,9,10-tetracarboxylic diimide: Used in organic electronics and as a cathode interface material
Uniqueness
3-(3-(Dimethylamino)propyl)-5-isopropyl-2-thiohydantoin is unique due to its thiohydantoin core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with enzymes and proteins, making it valuable in research and industrial applications .
Propiedades
Número CAS |
86503-12-0 |
|---|---|
Fórmula molecular |
C11H21N3OS |
Peso molecular |
243.37 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)propyl]-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H21N3OS/c1-8(2)9-10(15)14(11(16)12-9)7-5-6-13(3)4/h8-9H,5-7H2,1-4H3,(H,12,16) |
Clave InChI |
LPOAGBXSMANNER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)N(C(=S)N1)CCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


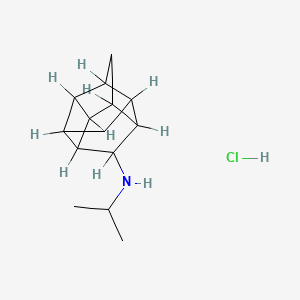
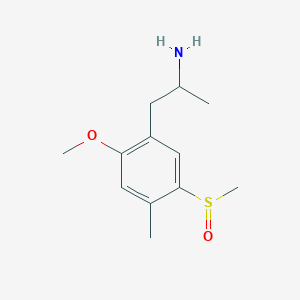
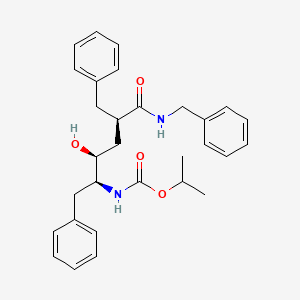
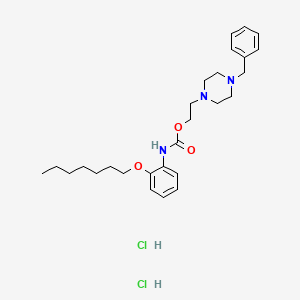
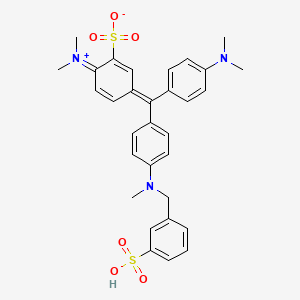
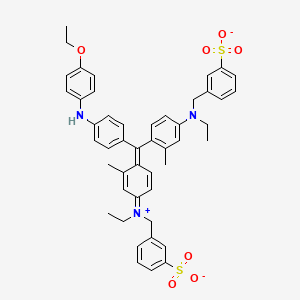

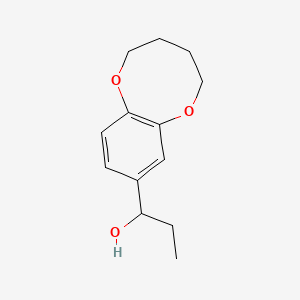
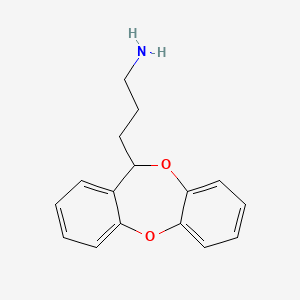
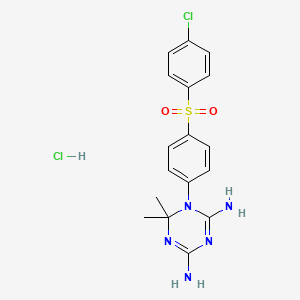

![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)
